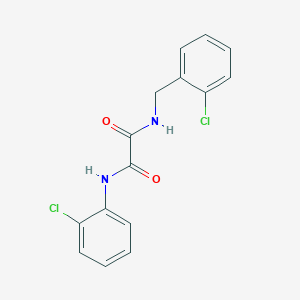![molecular formula C22H20Br2N2O2 B5127583 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B5127583.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in materials science. This compound features a carbazole core substituted with bromine atoms and a propanol group linked to a methoxyphenylamino moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol typically involves multi-step organic reactions. A possible synthetic route could include:
Bromination: Starting with carbazole, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 6 positions.
Amination: The brominated carbazole can then undergo a nucleophilic substitution reaction with 2-methoxyaniline to form the amino derivative.
Propanol Addition: Finally, the amino derivative can be reacted with an appropriate propanol derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol
- 1-(3,6-difluoro-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol
Uniqueness
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms can also affect the compound’s electronic properties, making it suitable for specific applications in materials science.
Propiedades
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(2-methoxyanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2N2O2/c1-28-22-5-3-2-4-19(22)25-12-16(27)13-26-20-8-6-14(23)10-17(20)18-11-15(24)7-9-21(18)26/h2-11,16,25,27H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAYNAQCXCOLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
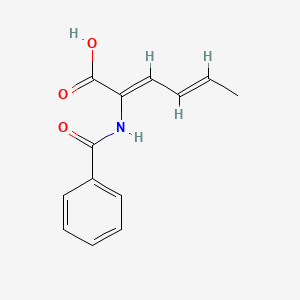
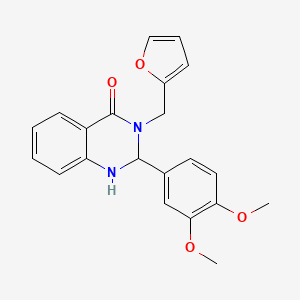
![Ethyl 2-[[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]-methylamino]acetate](/img/structure/B5127522.png)
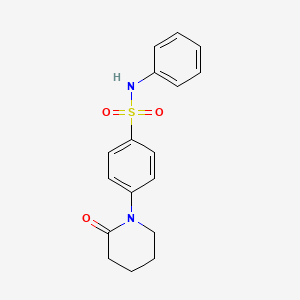
![[(2S,4R,5R)-5-(2-fluorophenyl)-1-methyl-4-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]pyrrolidin-2-yl]methanol](/img/structure/B5127543.png)
![dimethyl 2-[1-(3,4-dimethoxybenzoyl)-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5127546.png)
![5-[[5-(2-Methyl-3-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5127551.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B5127579.png)
![1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5127590.png)
![3-chloro-N-[3-chloro-4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5127593.png)
![(3Z)-1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)
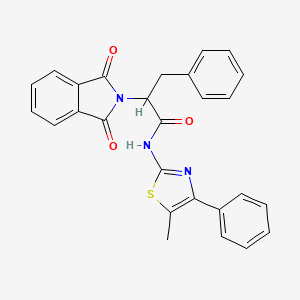
![2-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide](/img/structure/B5127605.png)
